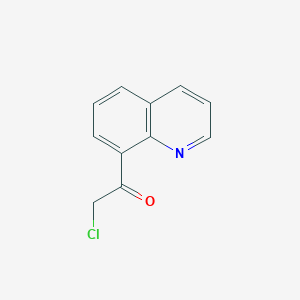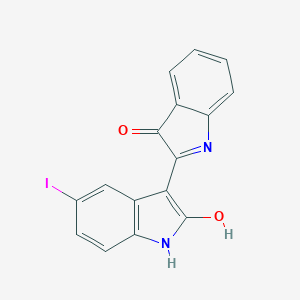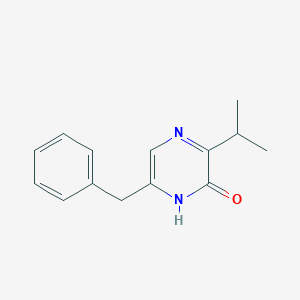
Aureusimine B
Overview
Description
Aureusimine B, also known as phevalin, is a natural pyrazinone compound produced by certain fungi and by Staphylococcus aureus. It is a cyclic dipeptide consisting of phenylalanine and valine.
Mechanism of Action
Aureusimine B, also known as Phevalin or 6-Benzyl-3-isopropyl-2(1H)-pyrazinone, is a cyclic dipeptide with intriguing biological properties . This article provides a comprehensive overview of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound’s primary target is the calpain protein, a cysteine protease . It has been reported to inhibit calpain in a casein hydrolysis assay . Calpain plays a crucial role in cellular processes such as signal transduction, cell differentiation, apoptosis, and cell motility .
Mode of Action
This compound interacts with its target, calpain, by inhibiting its activity . This interaction can contribute to the pathology of Staphylococcus aureus infections, as it has been shown to alter human keratinocyte gene expression .
Biochemical Pathways
The synthesis of this compound is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation . The exact biological role of this compound is still under investigation, but it has been speculated to be involved in virulence factor gene expression in S. aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication .
Pharmacokinetics
It is known that this compound is a small molecular weight monoketopiperazine , which suggests that it may have good bioavailability due to its small size and lipophilic nature
Result of Action
This compound has been shown to alter human keratinocyte gene expression . It contributes to S. aureus infection in mice and is associated with chronic skin infections . It has been suggested that this compound may be exploited as a potential biomarker and/or therapeutic target for chronic, S. aureus biofilm-based infections .
Action Environment
The production of this compound is influenced by the environment in which S. aureus resides. It has been reported that S. aureus biofilms produce greater amounts of this compound than their planktonic counterparts . This suggests that the environment, particularly the presence of a biofilm, can influence the production and thus the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Aureusimine B interacts with various enzymes and proteins. It has been reported as an inhibitor of the protease, calpain . The synthesis of this compound is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported that S. aureus biofilms produce greater amounts of this compound than their planktonic counterparts . When administered to human keratinocytes, this compound had a modest effect on gene expression .
Molecular Mechanism
It is known that its synthesis is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation .
Metabolic Pathways
This compound is involved in certain metabolic pathways. S. aureus contains conserved nonribosomal peptide synthetases that produce the cyclic dipeptides tyrvalin and this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Aureusimine B is synthesized non-ribosomally by a conserved nonribosomal peptide synthetase in Staphylococcus aureus. The synthesis involves the formation of a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation to form the final pyrazinone structure .
Industrial Production Methods: the production process would likely involve the cultivation of Staphylococcus aureus strains capable of producing the compound, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Aureusimine B undergoes various chemical reactions, including:
Oxidation: The aldehyde intermediate is oxidized to form the pyrazinone ring.
Cyclization: The dipeptide undergoes cyclization to form the cyclic dipeptide structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the synthesis of this compound include molecular oxygen and other mild oxidants.
Cyclization Conditions: Cyclization typically occurs under mild acidic or basic conditions, depending on the specific synthetic route.
Major Products: The major product of these reactions is this compound itself, with the pyrazinone ring structure being the defining feature of the compound .
Scientific Research Applications
Comparison with Similar Compounds
Aureusimine A (tyrvalin): Another cyclic dipeptide produced by Staphylococcus aureus, with similar biosynthetic pathways but different amino acid composition.
This compound’s unique combination of protease inhibition, gene expression modulation, and role in bacterial communication distinguishes it from these similar compounds.
Properties
IUPAC Name |
6-benzyl-3-propan-2-yl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUORGWXUVRUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phevalin and how is it produced?
A: Phevalin, also known as aureusimine B or 6-benzyl-3-isopropyl-2(1H)-pyrazinone, is a cyclic dipeptide naturally produced by certain bacteria, including Staphylococcus aureus. It is synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme called AusA, which incorporates the amino acids phenylalanine and valine. [, , ]
Q2: What is known about the biological activity of phevalin?
A: While the exact biological role of phevalin remains to be fully elucidated, research suggests it plays a role in the interaction of Staphylococcus aureus with its host. Studies have shown that phevalin can modulate the survival of S. aureus within epithelial cells and phagocytes, potentially by influencing phagosomal escape. [] Additionally, phevalin has been shown to amplify differences in human keratinocyte gene expression when added to S. aureus conditioned medium, suggesting it may contribute to the host response during infection. []
Q3: Does the production of phevalin differ between planktonic and biofilm forms of Staphylococcus aureus?
A: Yes, research indicates that Staphylococcus aureus biofilms produce greater amounts of phevalin compared to their planktonic counterparts. [] This finding suggests a potential role for phevalin in the development and persistence of S. aureus biofilms, which are associated with chronic infections.
Q4: Has phevalin been investigated for its potential as a therapeutic target?
A: While phevalin itself has not yet been developed as a therapeutic, its potential as a biomarker or therapeutic target for chronic S. aureus biofilm-based infections is being explored. [] Understanding its role in bacterial virulence and host interaction may pave the way for novel treatment strategies.
Q5: Can the production of phevalin by Staphylococcus aureus be manipulated?
A: Research suggests that the availability of specific amino acids can influence aureusimine production. Specifically, exogenous phenylalanine and tyrosine are preferentially incorporated into aureusimines by AusA, while valine can be sourced both endogenously and exogenously. [] This finding suggests potential avenues for manipulating aureusimine production through targeted modulation of amino acid availability.
Q6: What analytical techniques are used to study phevalin?
A: Various analytical techniques are employed to study phevalin, including:* High-performance liquid chromatography-mass spectrometry (HPLC-MS): Used to identify and quantify phevalin in bacterial cultures and biological samples. [, ]* Nuclear magnetic resonance (NMR): Used to determine the structure and conformation of phevalin. []* Metabolome and metagenome-wide association network analysis: Used to link phevalin production to specific microbial species and genes within complex microbial communities. []
Q7: Are there any known environmental concerns related to phevalin?
A7: While the provided research articles do not directly address the environmental impact of phevalin, it's an important consideration for any naturally occurring compound. Further research is needed to assess its potential effects on ecosystems and develop strategies for responsible production and disposal, if necessary.
Q8: What are the future directions for research on phevalin?
A: Future research on phevalin should focus on:* Further elucidating its mechanism of action and biological role in Staphylococcus aureus virulence and host interaction.* Exploring its potential as a therapeutic target for chronic S. aureus infections, particularly those associated with biofilms.* Investigating its role in interspecies bacterial communication, as suggested by previous research. []* Assessing its potential environmental impact and developing strategies for its sustainable production and disposal, if needed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


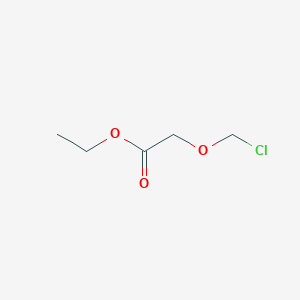
![tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B143944.png)

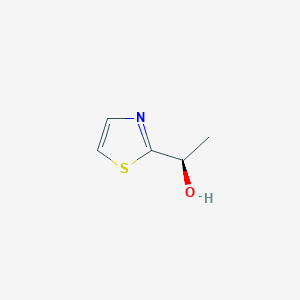
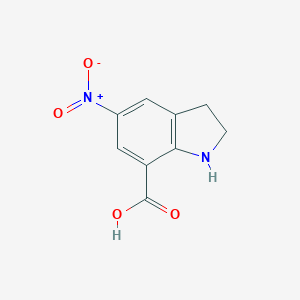
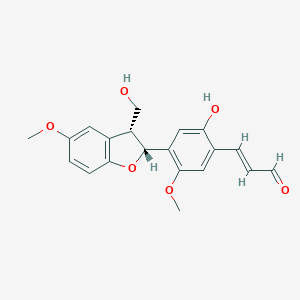
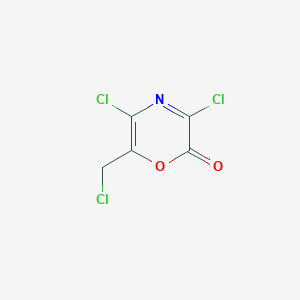
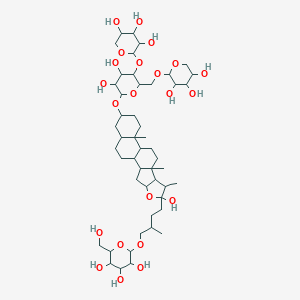
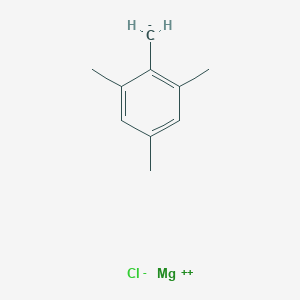

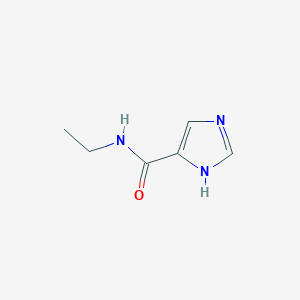
![5-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B143968.png)
